Azocan-1-yl(1-benzothiophen-3-yl)methanone
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Overview
Description
Azocan-1-yl(1-benzothiophen-3-yl)methanone is a chemical compound with the molecular formula C16H19NOS and a molecular weight of 273.39. It is characterized by the presence of an azocane ring and a benzothiophene moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azocan-1-yl(1-benzothiophen-3-yl)methanone typically involves the reaction of azocane derivatives with benzothiophene-3-carboxylic acid or its derivatives. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Azocan-1-yl(1-benzothiophen-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced azocane derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Azocan-1-yl(1-benzothiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Azocan-1-yl(1-benzothiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene moiety and exhibit similar chemical properties.
Azocane derivatives: Compounds with the azocane ring structure, which may have similar reactivity and biological activity.
Uniqueness: Azocan-1-yl(1-benzothiophen-3-yl)methanone is unique due to the combination of the azocane ring and benzothiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
azocan-1-yl(1-benzothiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c18-16(17-10-6-2-1-3-7-11-17)14-12-19-15-9-5-4-8-13(14)15/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUSGAXRFRLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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